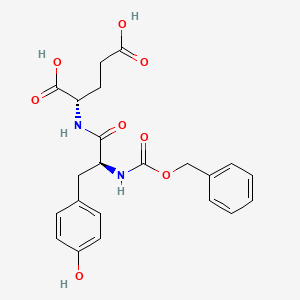
Desmethyl Prucalopride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Prucalopride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
化学反応の分析
Types of Reactions: Desmethyl Prucalopride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce or modify functional groups on the benzofuran or piperidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further used in the synthesis of more complex molecules .
科学的研究の応用
Desmethyl Prucalopride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Prucalopride and other related compounds.
Biology: Studied for its interactions with 5-HT4 receptors and its potential effects on gastrointestinal motility.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
Desmethyl Prucalopride exerts its effects primarily through its interaction with 5-HT4 receptors. These receptors are involved in the regulation of gastrointestinal motility. By stimulating these receptors, this compound enhances the release of neurotransmitters that promote bowel movements. This mechanism is similar to that of Prucalopride, but this compound may have different pharmacokinetic properties due to its structural differences .
類似化合物との比較
Prucalopride: The parent compound, known for its high selectivity for 5-HT4 receptors and its use in treating chronic idiopathic constipation.
Tegaserod: Another 5-HT4 receptor agonist used for similar indications but with a different safety profile.
Cisapride: A less selective 5-HT4 receptor agonist with significant cardiac side effects.
Uniqueness: Desmethyl Prucalopride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Prucalopride. These differences can be leveraged to develop new therapeutic agents with improved efficacy and safety profiles .
特性
CAS番号 |
1599434-55-5 |
|---|---|
分子式 |
C17H24ClN3O3 |
分子量 |
353.8 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[1-(3-hydroxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C17H24ClN3O3/c18-14-10-13(16-12(15(14)19)4-9-24-16)17(23)20-11-2-6-21(7-3-11)5-1-8-22/h10-11,22H,1-9,19H2,(H,20,23) |
InChIキー |
WGPKFPITTNLUMI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)



